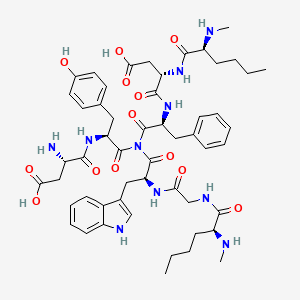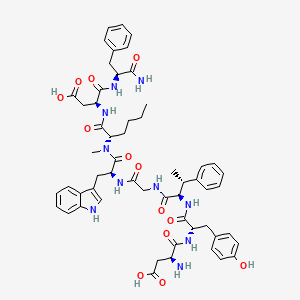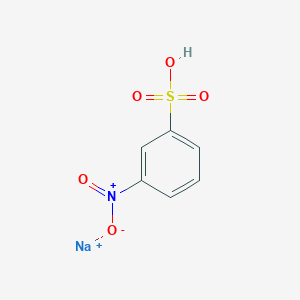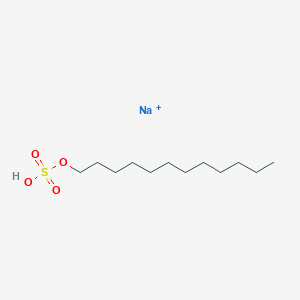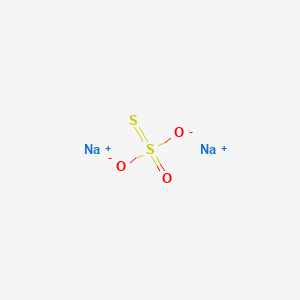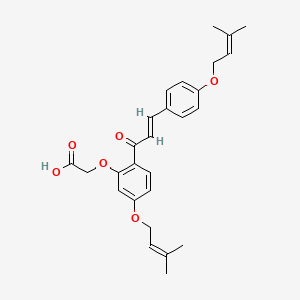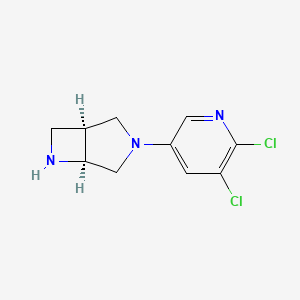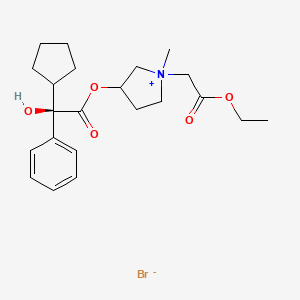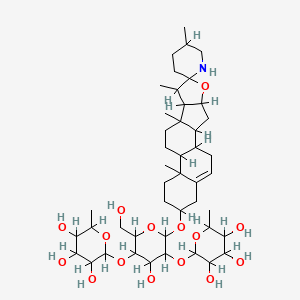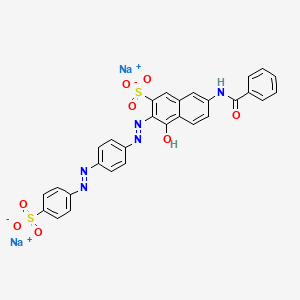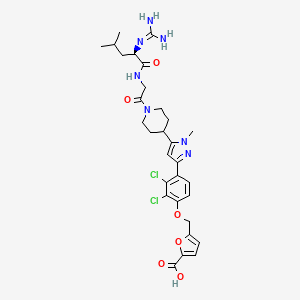
SP4206
Overview
Description
SP4206 is a small-molecule inhibitor that targets the interaction between interleukin-2 (IL-2) and its receptor IL-2Rα. This compound has shown high affinity binding to IL-2 and effectively blocks its interaction with IL-2Rα, making it a valuable tool in immunological research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SP4206 involves a series of chemical reactions that include fragment discovery, structure-based design, and medicinal chemistry techniques. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a combination of fragment-based methods and structure-guided optimization .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical synthesis companies. These companies use advanced synthetic techniques and quality control measures to ensure the purity and consistency of the compound. The production process involves multiple steps, including the preparation of intermediate compounds, purification, and final formulation .
Chemical Reactions Analysis
Types of Reactions
SP4206 undergoes various chemical reactions, including:
Binding Reactions: This compound binds with high affinity to IL-2, blocking its interaction with IL-2Rα.
Inhibition Reactions: It inhibits the phosphorylation of STAT5 mediated by IL-2.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
DMSO (Dimethyl Sulfoxide): Used as a solvent for dissolving this compound.
PEG300 (Polyethylene Glycol 300): Used in combination with DMSO for preparing solutions.
Tween-80: Used as a surfactant in the preparation of solutions.
Major Products Formed
The major products formed from the reactions involving this compound are primarily the inhibited complexes of IL-2 and IL-2Rα, which prevent the downstream signaling pathways mediated by IL-2 .
Scientific Research Applications
SP4206 has a wide range of scientific research applications, including:
Immunology: Used to study the interaction between IL-2 and IL-2Rα and its role in immune responses.
Cancer Research: Investigated for its potential to enhance the efficacy of IL-2-based cancer therapies by blocking the expansion of regulatory T cells.
Drug Discovery: Serves as a model compound for developing other small-molecule inhibitors targeting protein-protein interactions.
Cell Biology: Used to study the signaling pathways mediated by IL-2 and its receptor.
Mechanism of Action
SP4206 exerts its effects by binding with high affinity to IL-2 and blocking its interaction with IL-2Rα. This inhibition prevents the downstream signaling pathways mediated by IL-2, including the phosphorylation of STAT5. The binding free energy per contact atom for this compound is about twice that of the receptor, making it a highly efficient inhibitor . The compound targets critical “hot-spot” residues on IL-2 that drive the binding of IL-2Rα .
Comparison with Similar Compounds
Similar Compounds
Compound 7: Another small-molecule inhibitor of IL-2/IL-2Rα interaction with similar binding properties.
Denileukin Diftitox: A fusion protein that targets IL-2Rα but with a different mechanism of action.
Uniqueness of SP4206
This compound is unique in its high affinity binding to IL-2 and its ability to block the interaction with IL-2Rα with high specificity. Its binding efficiency and the ability to target critical residues make it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37Cl2N7O6/c1-16(2)12-21(36-30(33)34)28(41)35-14-25(40)39-10-8-17(9-11-39)22-13-20(37-38(22)3)19-5-7-23(27(32)26(19)31)44-15-18-4-6-24(45-18)29(42)43/h4-7,13,16-17,21H,8-12,14-15H2,1-3H3,(H,35,41)(H,42,43)(H4,33,34,36)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZHOIDQBPFEJU-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


